

AG957: An In-Depth Technical Guide to Bcr/Abl Kinase Inhibition

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Compound of Interest

Compound Name: AG957

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AG957, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has demonstrated significant activity against the Bcr/Abl oncoprotein, the hallmark of Chronic Myeloid Leukemia (CML). This technical guide provides a comprehensive overview of **AG957**'s mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization. It is intended to serve as a detailed resource for researchers and professionals involved in oncology drug discovery and development, with a specific focus on CML therapeutics.

Introduction to Bcr/Abl and CML

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the reciprocal translocation t(9;22)(q34;q11), which creates the Philadelphia chromosome. This translocation results in the fusion of the breakpoint cluster region (BCR) gene on chromosome 22 with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene on chromosome 9, giving rise to the Bcr/Abl fusion protein. The constitutive tyrosine kinase activity of Bcr/Abl is the primary driver of CML pathogenesis, leading to uncontrolled proliferation of granulocytes and their precursors.

AG957: A Tyrphostin Inhibitor of Bcr/Abl

AG957 (also known as Tyrphostin **AG957** or NSC 654705) is a potent inhibitor of the Bcr/Abl tyrosine kinase. It functions by competing with ATP for the kinase domain's binding site, thereby blocking the autophosphorylation of Bcr/Abl and the subsequent phosphorylation of its downstream substrates. This inhibition of Bcr/Abl's enzymatic activity disrupts the signaling pathways that promote leukemic cell proliferation and survival.

Quantitative Data on AG957 Efficacy

The inhibitory activity of **AG957** has been quantified in various experimental systems. The following tables summarize the key quantitative data available for **AG957**.

Table 1: In Vitro Kinase Inhibition

Target Enzyme	Assay Type	IC50 Value	Reference(s)
p210Bcr/Abl Autokinase	Immune Complex Kinase Assay	2.9 μ M	[1]

Table 2: Cellular Activity in CML Progenitors

Cell Type	Assay Type	IC50 Value (Median)	Comparison (vs. Normal)	P-value	Reference(s)
CML Granulocyte Colony- Forming Cells	Colony Formation Assay	7.3 μ M	>20 μ M	< 0.001	[2]
CML Granulocyte/ Macrophage Colony- Forming Cells	Colony Formation Assay	5.3 μ M	>20 μ M	< 0.05	[2]
CML Erythroid Colony- Forming Cells	Colony Formation Assay	15.5 μ M	>20 μ M	> 0.05	[2]

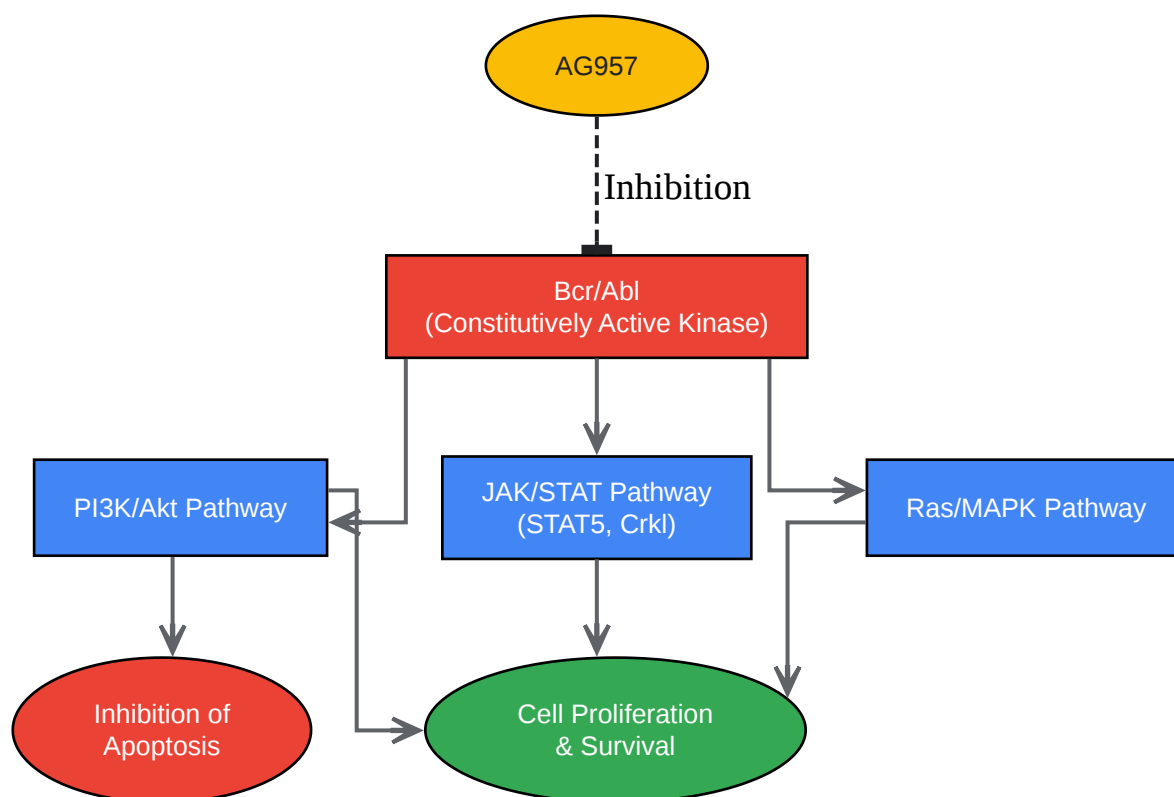
Note: Direct comparative IC50 values for **AG957** in common CML cell lines such as K562, LAMA-84, and KCL22 were not consistently reported in the reviewed literature.

Mechanism of Action: Signaling Pathways and Apoptosis Induction

AG957-mediated inhibition of Bcr/Abl kinase activity leads to a cascade of downstream effects, ultimately culminating in the induction of apoptosis in CML cells.

Bcr/Abl Downstream Signaling

The constitutively active Bcr/Abl kinase phosphorylates a multitude of downstream effector proteins, including those involved in the Ras/MAPK, PI3K/Akt, and JAK/STAT signaling pathways. Key substrates include Crkl and STAT5. Inhibition of Bcr/Abl by **AG957** leads to a reduction in the phosphorylation of these downstream targets, thereby attenuating the pro-proliferative and anti-apoptotic signals.

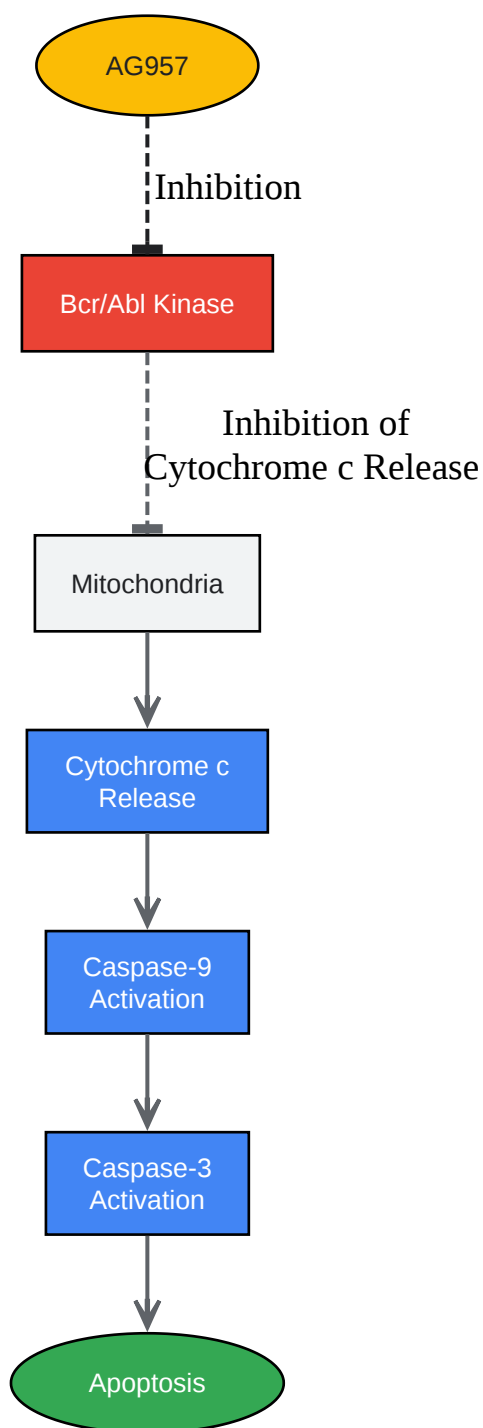


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Bcr/Abl signaling pathways inhibited by **AG957**.

Induction of Apoptosis

A key consequence of Bcr/Abl inhibition by **AG957** is the induction of programmed cell death, or apoptosis. This process is initiated by the downregulation of Bcr/Abl, which leads to the mitochondrial release of cytochrome c. Cytochrome c then activates caspase-9 and subsequently caspase-3, executing the apoptotic program.



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Apoptotic pathway induced by **AG957**.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **AG957**.

Non-Radioactive Bcr/Abl Kinase Inhibition Assay

This protocol describes an in vitro kinase assay to measure the inhibitory effect of **AG957** on Bcr/Abl kinase activity using a GST-tagged substrate.

- Reagent Preparation:
 - Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
 - Substrate: Purified GST-Crkl fusion protein.
 - Enzyme: Bcr/Abl immunoprecipitated from CML cell lysate (e.g., K562) or recombinant Bcr/Abl.
 - ATP Solution: 10 mM ATP in kinase buffer.
 - **AG957** Stock Solution: Dissolve **AG957** in DMSO.
 - Detection Reagent: Anti-phosphotyrosine antibody (e.g., 4G10).
- Assay Procedure:
 - Coat a 96-well plate with GST-Crkl.
 - Wash wells with kinase buffer.
 - Add Bcr/Abl enzyme to each well.
 - Add serial dilutions of **AG957** to the wells. Include a DMSO control.
 - Initiate the kinase reaction by adding ATP to a final concentration of 10-100 μM.
 - Incubate at 30°C for 30-60 minutes.
 - Stop the reaction by adding EDTA.

- Wash the wells with wash buffer (e.g., TBST).
- Add anti-phosphotyrosine antibody and incubate.
- Wash and add a secondary HRP-conjugated antibody.
- Wash and add a chemiluminescent substrate.
- Read the luminescence on a plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each **AG957** concentration relative to the DMSO control.
 - Determine the IC50 value by fitting the data to a dose-response curve.



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